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molecular formula C10H11BrO3 B2465069 Methyl 4-bromo-3-(methoxymethyl)benzoate CAS No. 1141473-84-8

Methyl 4-bromo-3-(methoxymethyl)benzoate

Cat. No. B2465069
M. Wt: 259.099
InChI Key: JBRTYWDBBOLUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202865B2

Procedure details

To a solution of methyl 4-bromo-3-(bromomethyl)benzoate (Intermediate 28, Step 1), (2.50 g; 8.12 mmol; 1 eq.) in EtOH (12.50 mL) was added sodium ethylate (1 104.83 mg; 16.24 mmol; 2 eq.) and the mixture was stirred overnight at 80° C. After evaporation of the solvent, the mixture was partitioned between EtOAc and water. The organic layer was washed with a 5% NaHCO3 aqueous solution, NaCl sat. solution, dried over magnesium sulfate, filtered off and dried under vacuum to afford a yellow oil. Purification by flash chromatography (cHex/ethyle acetate) afforded the title compound as a yellow oil. 1H NMR (CDCl3) δ 8.13 (d, J=2.1 Hz, 1H), 7.80 (dd, J=8.3, 2.1 Hz, 1H), 7.61 (d, J=8.3 Hz, 1H), 4.58 (s, 2H), 4.38 (q, J=7.2 Hz, 2H), 3.64 (q, J=7.0 Hz, 2H), 1.39 (t, J=7.2 Hz, 3H), 1.30 (t, J=7.0 Hz, 3H). LC/MS (Method B): 382.2 ((M−H)+ACN)−; 330.2 ((M+H)+ACN)+. HPLC (Method A), Rt 4.90 min (purity: 78.5%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 28
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
104.83 mg
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10]C(C(OC)=O)=[CH:4][C:3]=1[CH2:12][O:13][CH3:14].C[O:16][CH2:17][C:18]1C=C(C(O)=O)C=CC=1C1C=CC=CC=1C.[CH3:34][CH2:35][O-:36].[Na+].[CH3:38]CO>>[Br:1][C:2]1[CH:11]=[CH:10][C:34]([C:35]([O:16][CH2:17][CH3:18])=[O:36])=[CH:4][C:3]=1[CH2:12][O:13][CH2:14][CH3:38] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C(=O)OC)C=C1)COC
Name
Intermediate 28
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC1=C(C=CC(=C1)C(=O)O)C1=C(C=CC=C1)C
Name
Quantity
104.83 mg
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
12.5 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between EtOAc and water
WASH
Type
WASH
Details
The organic layer was washed with a 5% NaHCO3 aqueous solution, NaCl sat. solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (cHex/ethyle acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(C(=O)OCC)C=C1)COCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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